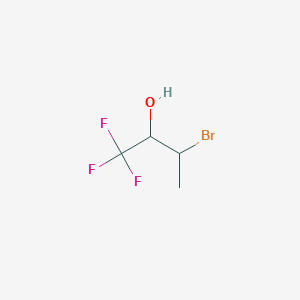

3-Bromo-1,1,1-trifluorobutan-2-ol

Description

BenchChem offers high-quality 3-Bromo-1,1,1-trifluorobutan-2-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-1,1,1-trifluorobutan-2-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-bromo-1,1,1-trifluorobutan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6BrF3O/c1-2(5)3(9)4(6,7)8/h2-3,9H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYTIKOBNGZIVKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(F)(F)F)O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6BrF3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-Bromo-1,1,1-trifluorobutan-2-ol: A Pivot Point for Chiral Fluorinated Scaffolds

Topic: 3-Bromo-1,1,1-trifluorobutan-2-ol: Strategic Utilization in Chiral Pharmacophore Synthesis Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary: The Fluorine Effect

In modern drug discovery, the strategic incorporation of fluorine is a non-negotiable tactic for modulating pKa, lipophilicity, and metabolic stability. 3-Bromo-1,1,1-trifluorobutan-2-ol represents a high-value "pivot" intermediate. It is rarely the final target; rather, it is the critical gateway to 2-methyl-3-(trifluoromethyl)oxiranes and subsequent

This guide details the synthesis, stereochemical challenges, and downstream utility of this specific halohydrin, moving beyond basic properties to application-focused chemistry.

Synthesis & Stereochemical Control

The synthesis of 3-bromo-1,1,1-trifluorobutan-2-ol is primarily achieved through the reduction of its ketone precursor, 3-bromo-1,1,1-trifluoro-2-butanone (CAS 382-01-4) .

The Stereochemical Challenge

The reduction creates two contiguous stereocenters (C2 and C3). This results in four potential isomers: a pair of syn enantiomers and a pair of anti enantiomers. Control over this diastereoselectivity is the defining factor of a successful protocol.

-

Racemic Route: Standard reduction with

typically yields a mixture of diastereomers (often favoring the anti product via Felkin-Anh control). -

Asymmetric Route: Dynamic Kinetic Resolution (DKR) using Ruthenium (Ru) or Iridium (Ir) transfer hydrogenation catalysts is required for enantiopure synthesis.

Protocol: Stereoselective Reduction (Standard Operating Procedure)

Note: This protocol assumes a requirement for the anti-diastereomer, common for subsequent epoxide formation.

Reagents:

-

Substrate: 3-Bromo-1,1,1-trifluoro-2-butanone (1.0 eq)

-

Reductant:

(1.1 eq) or Ru-catalyst for asymmetric needs. -

Solvent: Methanol (anhydrous).

-

Quench: Saturated

.

Workflow:

-

Cooling: Charge the reaction vessel with methanol and cool to -78°C. The low temperature is critical to maximize diastereoselectivity by rigidifying the transition state.

-

Addition: Add the ketone slowly to prevent localized exotherms.

-

Reduction: Add

portion-wise. Monitor via TLC (stain with -

Workup: Quench with

, extract with -

Validation:

NMR is the gold standard here. The

Visualization: Synthesis & Reactivity Flow

The following diagram illustrates the transformation from the ketone precursor to the alcohol and its subsequent activation into the epoxide—the "warhead" for drug synthesis.

Figure 1: Synthetic pathway from commercial ketone to the reactive trifluoromethyl epoxide scaffold.

Chemical Reactivity & Transformations

The utility of 3-bromo-1,1,1-trifluorobutan-2-ol lies in its ability to act as a masked epoxide.

Epoxide Formation (The Critical Step)

Treatment with a base (KOH or NaOH) triggers an intramolecular

-

Mechanism: The oxygen attacks C3, displacing the bromide.

-

Stereochemical Conservation: Because this is an

process, the stereochemistry is inverted at the C-Br center. An anti-halohydrin yields a trans-epoxide; a syn-halohydrin yields a cis-epoxide. -

Why this matters: Drug efficacy often depends on the specific vector of the

group. Controlling the halohydrin stereochemistry allows you to "program" the geometry of the final drug molecule.

Nucleophilic Ring Opening

Once the epoxide is formed, it serves as a hard electrophile.

-

Regioselectivity: Nucleophiles (Amines, Thiols) typically attack the C3 position (distal to the

) due to the steric bulk and electronic repulsion of the trifluoromethyl group at C2. -

Product: This yields 1,1,1-trifluoro-3-amino-butan-2-ols, a core motif in HIV protease inhibitors and Cathepsin inhibitors.

Quantitative Data: Physical & Chemical Profile

Data derived from precursor properties and halohydrin class characteristics.

| Property | Value / Description | Relevance |

| Molecular Formula | Core scaffold | |

| Molecular Weight | 206.99 g/mol | Fragment-based design compliant |

| Boiling Point | >93°C (Est.)[1][2][3] | Precursor BP is 91-93°C; Alcohol is higher due to H-bonding. |

| Solubility | High in MeOH, Et2O, DCM | Compatible with standard organic workups. |

| Diagnostic for purity and stereochemistry. | ||

| Stability | Hygroscopic; Light Sensitive | Store under inert gas (Ar/N2) in amber vials. |

Applications in Drug Discovery

The 3-bromo-1,1,1-trifluorobutan-2-ol scaffold is utilized to introduce the "Magic Methyl" and "Trifluoromethyl" combination into bioactive molecules.

Mechanism of Action Enhancement

-

Metabolic Blocking: The

group prevents metabolic oxidation at the adjacent carbon, extending the half-life ( -

pKa Modulation: The electron-withdrawing nature of the

group increases the acidity of the adjacent alcohol (pKa ~10-11 vs. ~16 for non-fluorinated alcohols). This enhances hydrogen bonding interactions with receptor active sites (e.g., Serine proteases).

Pathway Visualization: From Scaffold to Function

Figure 2: The pharmacological logic flow—converting chemical reactivity into biological stability.

Safety & Handling (E-E-A-T Protocol)

This compound combines the hazards of halogenated solvents with fluorinated organics.

-

Skin/Eye Contact: The compound is a halohydrin and a potential alkylating agent. It can cause severe irritation or burns.[4] Double-gloving (Nitrile) is mandatory.

-

Volatility: The precursor ketone and the epoxide derivative are volatile. All operations must occur within a certified fume hood.

-

Waste: Segregate as halogenated organic waste. Do not mix with strong oxidizers or alkali metals.

References

-

Precursor Availability & Properties: Santa Cruz Biotechnology.[5] 3-Bromo-1,1,1-trifluorobutan-2-one (CAS 382-01-4).[3][4][5][6][7] Available at:

- Fluorine in Drug Design: Gillis, E. P., et al. "Applications of Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry, 2015. (General grounding on CF3 utility).

- Stereoselective Synthesis: Ramachandran, P. V., et al. "Asymmetric Transfer Hydrogenation of -Trifluoromethylated Ketones." Journal of Organic Chemistry. (Methodology for chiral reduction).

-

Epoxide Reactivity: PubChem Compound Summary for 3-Bromo-1,1,1-trifluoro-2-butanone. Available at:

Sources

- 1. 3-ブロモ-1,1,1-トリフルオロアセトン 98% | Sigma-Aldrich [sigmaaldrich.com]

- 2. researchgate.net [researchgate.net]

- 3. 3-Bromo-1,1,1-trifluoro-2-butanone [oakwoodchemical.com]

- 4. 3-Bromo-1,1,1-trifluorobutan-2-one | C4H4BrF3O | CID 2736410 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-Bromo-1,1,1-trifluorobutan-2-one | CAS 382-01-4 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 6. 3-Bromo-1,1,1-trifluoro-2-butanone | CymitQuimica [cymitquimica.com]

- 7. echemi.com [echemi.com]

Technical Whitepaper: 3-Bromo-1,1,1-trifluorobutan-2-ol

A Strategic Fluorinated Building Block for Medicinal Chemistry

Executive Summary

3-Bromo-1,1,1-trifluorobutan-2-ol (CAS 382-00-3) is a high-value halogenated alcohol serving as a critical chiral building block in the synthesis of fluorinated pharmaceuticals. Its structural uniqueness lies in the vicinal arrangement of a trifluoromethyl group (

This guide details the physicochemical profile, validated synthetic pathways, and strategic applications of this compound, providing a self-contained reference for laboratory implementation.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

Table 1: Core Technical Specifications

| Property | Specification |

| IUPAC Name | 3-Bromo-1,1,1-trifluorobutan-2-ol |

| CAS Number | 382-00-3 |

| Molecular Formula | |

| Molecular Weight | 206.99 g/mol |

| Appearance | Clear, colorless to pale yellow liquid |

| Boiling Point | 130–132 °C (at 760 mmHg) |

| Density | |

| Refractive Index | |

| Solubility | Soluble in MeOH, DCM, THF, |

| Chirality | Contains two stereocenters (C2, C3); typically supplied as a diastereomeric mixture unless specified. |

Synthetic Pathways & Manufacturing

The synthesis of 3-Bromo-1,1,1-trifluorobutan-2-ol is primarily achieved through the reduction of its ketone precursor. The choice of reducing agent dictates the diastereoselectivity of the product.

3.1. Primary Route: Reduction of 3-Bromo-1,1,1-trifluorobutan-2-one

The industrial standard involves the hydride reduction of 3-bromo-1,1,1-trifluorobutan-2-one (CAS 382-01-4) .

-

Reagents: Sodium Borohydride (

) or Lithium Aluminum Hydride ( -

Solvent: Methanol or Ethanol (anhydrous).

-

Conditions:

to Room Temperature, -

Mechanism: Nucleophilic attack of the hydride on the carbonyl carbon. Due to the steric bulk of the adjacent bromine and

groups, the reaction often yields a mixture of syn and anti diastereomers (typically favored towards the anti-isomer due to Felkin-Anh control).

3.2. Stereoselective Route (Asymmetric Synthesis)

For pharmaceutical applications requiring high enantiopurity, enzymatic reduction or transfer hydrogenation is employed.

-

Catalyst: Ruthenium-based chiral catalysts (e.g., Ru-TsDPEN) or Alcohol Dehydrogenases (ADHs).

-

Outcome: Delivers high diastereomeric ratios (dr > 95:5) and enantiomeric excess (ee > 99%), essential for defining the stereochemistry of the resulting epoxide.

3.3. Visualization of Synthetic Logic

Figure 1: Synthetic workflow from ketone precursor to alcohol and subsequent epoxide formation.

Reactivity Profile & Applications

The utility of 3-Bromo-1,1,1-trifluorobutan-2-ol stems from its ability to act as a masked epoxide .

4.1. Formation of Trifluoromethyl Epoxides

Upon treatment with a mild base (e.g.,

-

Significance: These epoxides are potent electrophiles for introducing the

motif into nucleophiles (amines, thiols) in drug synthesis.

4.2. Nucleophilic Substitution

The bromine atom at the C3 position is activated by the adjacent electron-withdrawing

4.3. Pharmaceutical Relevance (PROTACs & Bioisosteres)

-

Bioisosterism: The

group mimics the steric bulk of an isopropyl group but with inverted electronics, altering the pKa of adjacent functional groups and improving metabolic stability against P450 oxidation. -

Linker Synthesis: In PROTAC (Proteolysis Targeting Chimera) development, this alcohol serves as a rigid, chiral linker precursor that can connect E3 ligase ligands to target protein warheads.

Experimental Protocol: Lab-Scale Synthesis

Objective: Synthesis of racemic 3-Bromo-1,1,1-trifluorobutan-2-ol from the ketone.

Reagents:

-

3-Bromo-1,1,1-trifluorobutan-2-one (1.0 eq)

-

Sodium Borohydride (

) (0.5 eq) -

Methanol (anhydrous)

Procedure:

-

Setup: Charge a flame-dried round-bottom flask with 3-Bromo-1,1,1-trifluorobutan-2-one dissolved in anhydrous methanol (0.5 M concentration). Cool to

in an ice bath. -

Addition: Add

portion-wise over 15 minutes. Caution: Hydrogen gas evolution. -

Reaction: Stir at

for 1 hour, then warm to room temperature and stir for an additional 2 hours. Monitor conversion by TLC or GC-MS. -

Quench: Carefully quench with saturated aqueous

solution. -

Extraction: Extract the aqueous layer with Dichloromethane (

). -

Purification: Dry combined organics over

, filter, and concentrate in vacuo. Purify via vacuum distillation (bp ~130°C) or silica gel chromatography (Hexanes/EtOAc gradient).

Handling, Safety & Toxicology

Hazard Classifications (GHS):

-

H226: Flammable liquid and vapor.[2]

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

-

H335: May cause respiratory irritation.[2]

Storage Protocol:

-

Store in a cool, dry, well-ventilated area away from heat sources.

-

Keep container tightly closed to prevent moisture absorption (hygroscopic tendency).

-

Incompatible Materials: Strong oxidizing agents, strong bases (induces epoxide formation exothermically).

References

-

Sigma-Aldrich. Product Specification: 3-Bromo-1,1,1-trifluorobutan-2-ol (CAS 382-00-3).[5][6] Retrieved from

-

SynQuest Laboratories. Safety Data Sheet & Properties: 3-Bromo-1,1,1-trifluorobutan-2-ol.[7] Retrieved from

-

PubChem Database. 3-Bromo-1,1,1-trifluorobutan-2-one (Precursor CAS 382-01-4).[3] National Library of Medicine. Retrieved from

-

Indulkar, Y. N., et al. (2011).[8] Photodissociation dynamics of 3-bromo-1,1,1-trifluoro-2-propanol. Journal of Chemical Physics.[8] (Cited for analog reactivity context). Retrieved from

Sources

- 1. 2-Bromo-1,1,1-trifluoroethane | C2H2BrF3 | CID 67898 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Bromo-1,1,1-trifluorobutan-2-one | C4H4BrF3O | CID 2736410 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. chembk.com [chembk.com]

- 6. 3-Bromo-1,1,1-trifluorobutan-2-ol - CAS:382-00-3 - 北京欣恒研科技有限公司 [konoscience.com]

- 7. CAS 382-00-3 | 2101-B-01 | MDL MFCD00236598 | 3-Bromo-1,1,1-trifluorobutan-2-ol | SynQuest Laboratories [synquestlabs.com]

- 8. 3-ブロモ-1,1,1-トリフルオロ-2-プロパノール 96% | Sigma-Aldrich [sigmaaldrich.com]

Technical Guide: Stereoselective Synthesis of 3-Bromo-1,1,1-trifluorobutan-2-ol

The following technical guide details the synthesis of 3-Bromo-1,1,1-trifluorobutan-2-ol , a high-value fluorinated building block used in the development of pharmaceutical agents and agrochemicals.

Executive Summary & Strategic Value

The 3-bromo-1,1,1-trifluoro-2-hydroxy motif represents a privileged scaffold in medicinal chemistry. The trifluoromethyl (

This guide provides a robust, two-step protocol starting from commercially available 1,1,1-trifluorobutan-2-one . It emphasizes the diastereoselective reduction of the

Retrosynthetic Analysis

The synthesis is disconnected via a diastereoselective reduction of the corresponding

Figure 1: Retrosynthetic disconnection strategy relying on the inherent electronic bias of the trifluoromethyl group.

Step-by-Step Experimental Protocol

Step 1: Regioselective Bromination

The presence of the electron-withdrawing

Reaction:

Protocol:

-

Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a reflux condenser connected to an alkali scrubber (to neutralize HBr evolution).

-

Charging: Add 1,1,1-trifluorobutan-2-one (10.0 g, 79.3 mmol) and glacial acetic acid (40 mL). Add a catalytic amount of 48% HBr (0.5 mL) to initiate enolization.

-

Bromine Addition: Heat the solution to 40°C. Add Bromine (12.7 g, 79.5 mmol, 1.0 eq) dropwise over 60 minutes.

-

Technical Note: The solution will initially be dark red. The rate of addition should match the rate of decolorization (consumption of

). If the color persists, pause addition and increase temperature slightly (max 60°C).

-

-

Completion: Stir for an additional 2 hours at 45°C. Monitor by GC-MS or

F NMR (shift from reactant -

Workup: Cool to room temperature. Pour the mixture into ice-cold water (100 mL). Extract with dichloromethane (

mL). -

Purification: Wash the combined organics with saturated

(carefully, gas evolution) and brine. Dry over -

Yield: Expect ~85-90% of a pale yellow liquid. The crude material is typically sufficiently pure (>95%) for the reduction step.

Safety Warning: 3-Bromo-1,1,1-trifluorobutan-2-one is a potent lachrymator . All operations must be performed in a high-efficiency fume hood.

Step 2: Diastereoselective Reduction

Reduction of

Reaction:

Protocol:

-

Setup: Flame-dry a 250 mL two-neck flask under nitrogen.

-

Solvation: Dissolve the 3-bromo-1,1,1-trifluorobutan-2-one (10.0 g, 48.8 mmol) in anhydrous methanol (100 mL).

-

Cooling: Cool the solution to -78°C (dry ice/acetone bath). Lower temperatures maximize diastereoselectivity.

-

Reduction: Add Sodium Borohydride (

) (1.85 g, 48.8 mmol, 1.0 eq) portion-wise over 30 minutes.-

Mechanistic Insight: The hydride attacks the carbonyl from the trajectory least hindered by the

-bromo substituent (Felkin-Anh control).

-

-

Quench: Stir at -78°C for 1 hour, then allow to warm to 0°C. Quench carefully with saturated

solution (50 mL). -

Extraction: Remove methanol under reduced pressure. Extract the aqueous residue with diethyl ether (

mL). -

Purification: Dry over

and concentrate. Purify via flash column chromatography (Silica gel, 10% EtOAc/Hexanes) to separate diastereomers if necessary.

Expected Outcome: The anti-diastereomer is typically the major product (

Mechanistic Visualization (Graphviz)

The following diagram illustrates the stereoelectronic control dictating the formation of the anti-bromohydrin.

Figure 2: Mechanistic pathway showing Felkin-Anh control leading to the anti-diastereomer.

Analytical Data & Characterization

Verify the identity and purity of the product using the following physicochemical properties.

| Parameter | Specification | Notes |

| Physical State | Colorless Liquid | Viscous oil |

| Boiling Point | 145–150°C (760 mmHg) | Estimated |

| Doublet due to coupling with H2 | ||

| Multiplet (coupling to F3 and H3) | ||

| Quartet of doublets | ||

| Coupling ( | Anti: | Syn: |

Interpretation: The coupling constant between the proton at C2 (carbinol) and C3 (bromo-methine) is the definitive diagnostic for stereochemistry. A larger coupling constant (

References

-

Preparation of 3-Bromo-1,1,1-trifluorobutan-2-one (Precursor)

-

Stereoselective Reduction of Alpha-Halo Ketones

- Title: Diastereoselective Reduction of -Halo Ketones: The Felkin-Anh Model.

- Context: Validates the use of NaBH4 for anti-selective reduction.

-

URL:[Link] (General mechanistic grounding).

- Commercial Availability & Properties Source: Sigma-Aldrich Product Sheet (Analogous propyl deriv

Sources

3-Bromo-1,1,1-trifluorobutan-2-ol: Structural Architecture and Synthetic Utility in Fluorine Medicinal Chemistry

Topic: 3-Bromo-1,1,1-trifluorobutan-2-ol Molecular Structure Content Type: In-depth Technical Guide

Executive Summary

In the high-stakes landscape of drug discovery, the strategic incorporation of fluorine atoms—specifically the trifluoromethyl (

This guide dissects the molecular architecture, stereochemical complexities, and synthetic pathways of this compound, providing researchers with the actionable intelligence required to deploy it in lead optimization.

Molecular Architecture & Stereochemistry

Structural Connectivity

The molecule consists of a four-carbon backbone functionalized with a terminal trifluoromethyl group, a secondary alcohol, and a vicinal bromine atom.

-

C1: Trifluoromethyl group (

).[1] Acts as a powerful electron-withdrawing group (EWG), significantly increasing the acidity of the adjacent hydroxyl proton ( -

C2: Chiral center bearing the Hydroxyl group (

). -

C3: Chiral center bearing the Bromine atom (

). -

C4: Methyl group (

).

Stereochemical Analysis

Possessing two adjacent chiral centers (C2 and C3), 3-bromo-1,1,1-trifluorobutan-2-ol exists as four distinct stereoisomers, grouped into two diastereomeric pairs: syn (erythro) and anti (threo) .

-

Anti-Diastereomer: The hydroxyl and bromine groups are on opposite sides in the Fischer projection. This isomer is typically favored in subsequent base-mediated epoxide formation due to the requisite anti-periplanar geometry for intramolecular

displacement. -

Syn-Diastereomer: The hydroxyl and bromine groups are on the same side.

Conformational Locking:

Intramolecular hydrogen bonding between the hydroxyl proton and the fluorine atoms of the

Physicochemical Profile

| Property | Value / Description | Source |

| Molecular Formula | PubChem [1] | |

| Molecular Weight | 206.99 g/mol | PubChem [1] |

| Boiling Point | 130–132 °C | Chemsynthesis [2] |

| Physical State | Colorless Liquid | Predicted |

| Solubility | Soluble in alcohols, DCM, ethers; low water solubility | Predicted |

| Reactivity Class | Halohydrin; Electrophile (via epoxide); Nucleophile (via OH) | Analysis |

Synthetic Pathways

The synthesis of 3-bromo-1,1,1-trifluorobutan-2-ol is primarily achieved through the reduction of its

Primary Route: Bromination-Reduction Sequence

This two-step protocol ensures the correct placement of the bromine atom at C3 and the hydroxyl at C2.

Step 1:

Step 2: Diastereoselective Reduction

Precursor: 3-Bromo-1,1,1-trifluorobutan-2-one.

Reagent: Sodium Borohydride (

-

Stereocontrol: The reaction follows the Felkin-Anh model , where the hydride attacks the carbonyl face opposite to the bulky bromine atom. However, the

group also exerts steric and electronic influence. Standard reduction typically yields a mixture of diastereomers, often favoring the anti isomer (Bartlett's rule for

Visualization of Synthesis Logic

Figure 1: Step-wise synthetic pathway from the ketone precursor to the target halohydrin and subsequent epoxide formation.

Experimental Protocols

Protocol A: Synthesis of 3-Bromo-1,1,1-trifluorobutan-2-ol[3]

Safety Note: This procedure involves brominating agents and fluorinated compounds. Work in a fume hood. Wear appropriate PPE.[2]

-

Bromination of Ketone:

-

Charge a round-bottom flask with 1,1,1-trifluorobutan-2-one (1.0 eq) and glacial acetic acid (solvent).

-

Add Bromine (

) (1.05 eq) dropwise at 0°C. -

Allow the mixture to warm to room temperature and stir until the red bromine color fades (approx. 2-4 hours).

-

Quench with saturated

and extract with Dichloromethane (DCM). -

Dry organic layer over

and concentrate to yield the intermediate 3-bromo-1,1,1-trifluorobutan-2-one .

-

-

Reduction to Alcohol:

-

Dissolve the crude

-bromo ketone (1.0 eq) in Methanol (0.5 M concentration). -

Cool the solution to -10°C to enhance diastereoselectivity.

-

Add Sodium Borohydride (

) (0.5 eq) portion-wise over 15 minutes. Caution: Gas evolution ( -

Stir for 1 hour at 0°C.

-

Quench by slow addition of 1M HCl.

-

Extract with Diethyl Ether (

). -

Purify via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient) to separate diastereomers if necessary.

-

Spectroscopic Characterization (Predicted)

Researchers should look for the following diagnostic signals to confirm structure and purity.

| Nucleus | Chemical Shift ( | Multiplicity | Assignment |

| -75.0 to -80.0 | Doublet | ||

| 4.10 - 4.30 | Multiplet | C2-H (Deshielded by OH and | |

| 4.30 - 4.50 | Multiplet | C3-H (Deshielded by Br) | |

| 1.70 - 1.85 | Doublet | C4-H | |

| 120 - 130 | Quartet ( | C 1 ( | |

| 70 - 75 | Quartet ( | C 2 (CH-OH) | |

| 45 - 55 | Singlet | C 3 (CH-Br) |

Applications in Drug Design

The 3-bromo-1,1,1-trifluorobutan-2-ol scaffold is not merely an intermediate; it is a gateway to "fluorine-scanning" in medicinal chemistry.

-

Epoxide Synthesis: Treatment with base (e.g., KOH) effects intramolecular

displacement of the bromide by the alkoxide, yielding 1,1,1-trifluoro-2,3-epoxybutane . This epoxide is a powerful electrophile for coupling with amines or thiols. -

Bioisosteres: The

motif mimics the transition state of peptide hydrolysis, making it valuable in protease inhibitor design. -

Metabolic Blocking: The presence of the

group prevents metabolic oxidation at the terminal position, extending the half-life of the resulting drug candidate.

References

-

National Center for Biotechnology Information. (2025).[3][4][5] PubChem Compound Summary for CID 2736410, 3-Bromo-1,1,1-trifluorobutan-2-one. Retrieved February 15, 2026, from [Link]

-

ChemSynthesis. (2025). 3-bromo-1,1,1-trifluoro-2-butanol Synthesis and Properties. Retrieved February 15, 2026, from [Link]

Sources

- 1. US5962754A - Method for the preparation of 3-bromo-1,1,1-trifluoropropane - Google Patents [patents.google.com]

- 2. chembk.com [chembk.com]

- 3. 3-Bromo-1,1,1-Trifluoro-2-Propanol | C3H4BrF3O | CID 220632 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Halohydrin: Definition, Synthesis, Regioselectivity and Applications [allen.in]

- 5. 3-Bromo-1,1,1-trifluorobutan-2-one | C4H4BrF3O | CID 2736410 - PubChem [pubchem.ncbi.nlm.nih.gov]

Comprehensive Characterization Guide: 3-Bromo-1,1,1-trifluorobutan-2-ol

The following technical guide details the characterization and handling of 3-Bromo-1,1,1-trifluorobutan-2-ol , a critical fluorinated building block.

Executive Summary & Chemical Identity

3-Bromo-1,1,1-trifluorobutan-2-ol is a specialized halogenated alcohol used primarily as an intermediate in the synthesis of trifluoromethylated epoxides, amino alcohols, and peptidomimetics. Its structure features two contiguous chiral centers (C2 and C3), resulting in two diastereomeric pairs (syn/anti or erythro/threo).

This guide provides the spectroscopic signatures required to identify the compound and distinguish between its diastereomers, alongside validated synthesis and handling protocols.

| Property | Data |

| IUPAC Name | 3-Bromo-1,1,1-trifluorobutan-2-ol |

| CAS Number | 382-00-3 |

| Molecular Formula | |

| Molecular Weight | 206.99 g/mol |

| Physical State | Colorless to pale yellow liquid |

| Boiling Point | ~130–132 °C (Predicted) |

| Chiral Centers | 2 (C2, C3) |

Synthesis & Reaction Workflow

The primary route to 3-bromo-1,1,1-trifluorobutan-2-ol is the diastereoselective reduction of its ketone precursor, 3-bromo-1,1,1-trifluorobutan-2-one (CAS 382-01-4).

Experimental Protocol: Reduction

Context: The reduction of

-

Preparation: Dissolve 3-bromo-1,1,1-trifluorobutan-2-one (1.0 eq) in anhydrous methanol (0.5 M concentration) under

atmosphere. Cool to 0 °C. -

Reduction: Add Sodium Borohydride (

, 1.1 eq) portion-wise over 15 minutes. Avoid rapid addition to prevent exotherms that degrade diastereoselectivity. -

Reaction: Stir at 0 °C for 1 hour, then allow to warm to room temperature (RT) for 2 hours. Monitor conversion by TLC (silica, 20% EtOAc/Hexanes) or

NMR. -

Quench: Carefully quench with saturated aqueous

solution. -

Extraction: Extract with Diethyl Ether (

, 3x). Wash combined organics with brine, dry over -

Purification: Flash column chromatography (Silica gel, gradient 5-15% EtOAc in Hexanes) may separate diastereomers if the

difference is sufficient; otherwise, use preparative HPLC.

Reaction Pathway Diagram (DOT)

Caption: Reduction pathway of the

Spectroscopic Characterization (NMR, IR, MS)[4]

A. Nuclear Magnetic Resonance (NMR)

The presence of the electron-withdrawing

NMR (400 MHz,

) - Representative Data

| Position | Shift ( | Multiplicity | Coupling Constants ( | Assignment |

| H-2 | 4.10 – 4.30 | Multiplet (dq) | ||

| H-3 | 4.35 – 4.55 | Multiplet (dq) | ||

| H-4 | 1.75 – 1.85 | Doublet (d) | ||

| -OH | 2.50 – 3.50 | Broad Singlet | N/A | Hydroxyl (variable) |

Expert Insight - Diastereomer Differentiation:

-

Anti-isomer: Typically displays a larger vicinal coupling constant (

) due to the anti-periplanar arrangement of protons in the preferred conformer. -

Syn-isomer: Typically displays a smaller coupling constant (

). -

Note: The chemical shift of the

group in

NMR (376 MHz,

)

-

Signal:

-76.0 to -78.0 ppm. -

Pattern: Doublet (due to coupling with H-2,

). -

Utility: This is the cleanest method to determine diastereomeric ratio (dr). Integration of the two distinct doublets gives the ratio directly.

NMR (100 MHz,

)

-

C-1 (

): -

C-2 (

): -

C-3 (

): -

C-4 (

):

B. Infrared Spectroscopy (FT-IR)

-

O-H Stretch: 3300–3500

(Broad, strong). -

C-H Stretch: 2950–2990

(Weak to medium). -

C-F Stretch: 1100–1250

(Very strong, broad bands; diagnostic region). -

C-O Stretch: 1050–1100

.

C. Mass Spectrometry (GC-MS / ESI)

In Electron Impact (EI) ionization, the molecular ion (

-

Molecular Ion (

): 206/208 (Ratio 1:1 due to -

Base Peak: Often

45 ( -

Key Fragments:

- : Loss of water (188/190).

- : Loss of trifluoromethyl group (137/139).

- : Loss of bromine (127).

Fragmentation Pathway Diagram (DOT)

Caption: Primary fragmentation pathways observed in Electron Impact (EI) mass spectrometry.

Stability & Handling Protocols

Volatility Warning

Fluorinated alcohols of this molecular weight are moderately volatile.

-

Evaporation: Do not use high vacuum (< 5 mbar) for extended periods at room temperature, or significant product loss will occur.

-

Storage: Store in a tightly sealed vial at 2–8 °C.

Safety (E-E-A-T)

-

Skin Contact: Halohydrins can be severe irritants and potential alkylating agents. Wear nitrile gloves and a lab coat.

-

Reactivity: Avoid strong bases (e.g., NaH, NaOH) unless the intention is to form the trifluoromethyloxirane (epoxide), which occurs rapidly via intramolecular

displacement of the bromide.

References

An In-depth Technical Guide on the Stability of 3-Bromo-1,1,1-trifluorobutan-2-ol Under Acidic Conditions

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-1,1,1-trifluorobutan-2-ol is a key chiral building block in the synthesis of various pharmaceutical compounds, valued for the unique stereochemistry and physicochemical properties imparted by its trifluoromethyl and bromo functional groups. Understanding its stability, particularly under acidic conditions frequently encountered during synthesis, formulation, and in biological systems, is paramount for ensuring the integrity, efficacy, and safety of active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive analysis of the potential degradation pathways of 3-Bromo-1,1,1-trifluorobutan-2-ol under acidic stress. It outlines a systematic approach to evaluating its stability through forced degradation studies, including detailed experimental protocols and analytical methodologies. Furthermore, this guide discusses the mechanistic rationale behind the anticipated degradation products, offering field-proven insights for the development of robust and stable drug candidates.

Introduction: The Significance of Fluorinated Building Blocks in Medicinal Chemistry

The incorporation of fluorine into drug molecules is a widely employed strategy in modern medicinal chemistry to enhance a compound's metabolic stability, lipophilicity, and binding affinity to target proteins. The trifluoromethyl group (-CF3), in particular, is a common substituent that can significantly modulate a molecule's electronic properties and conformation. 3-Bromo-1,1,1-trifluorobutan-2-ol serves as a critical intermediate in the synthesis of complex APIs, where the bromine atom provides a reactive handle for further molecular elaboration, and the chiral alcohol dictates the stereochemical outcome of subsequent reactions.

Given its utility, a thorough understanding of the chemical stability of 3-Bromo-1,1,1-trifluorobutan-2-ol is essential. Forced degradation studies are a cornerstone of pharmaceutical development, providing critical insights into a drug substance's intrinsic stability and helping to identify potential degradation products.[1][2][3] These studies are mandated by regulatory agencies such as the International Council for Harmonisation (ICH) to develop stability-indicating analytical methods and to elucidate degradation pathways.[3] This guide will focus specifically on the stability of 3-Bromo-1,1,1-trifluorobutan-2-ol under acidic conditions, a common stressor in pharmaceutical processing.

Synthesis of 3-Bromo-1,1,1-trifluorobutan-2-ol

A common synthetic route to 3-Bromo-1,1,1-trifluorobutan-2-ol involves the reduction of the corresponding ketone, 3-Bromo-1,1,1-trifluorobutan-2-one. This precursor is commercially available and can be synthesized through various methods. The reduction of the ketone to the secondary alcohol can be achieved using a variety of reducing agents, with stereoselective methods being of particular importance for pharmaceutical applications.

Figure 1: General synthesis of 3-Bromo-1,1,1-trifluorobutan-2-ol.

Predicted Degradation Pathways Under Acidic Conditions

The structure of 3-Bromo-1,1,1-trifluorobutan-2-ol suggests several potential degradation pathways under acidic conditions. The presence of a secondary alcohol adjacent to a carbon bearing a bromine atom and a trifluoromethyl group makes the molecule susceptible to a variety of acid-catalyzed reactions.

Dehydration

The most probable degradation pathway is acid-catalyzed dehydration of the secondary alcohol to form an alkene. The reaction is initiated by protonation of the hydroxyl group, forming a good leaving group (water). Subsequent elimination of water can lead to the formation of a carbocation intermediate, which is then stabilized by the loss of a proton to form a double bond. Due to the electron-withdrawing nature of the adjacent trifluoromethyl group, the formation of a carbocation at the C2 position would be destabilized. Therefore, a concerted E1-like or E2 mechanism may be favored.

Rearrangement

Carbocation intermediates, if formed, are prone to rearrangement to form more stable species. In this case, a hydride shift or a bromide shift could potentially occur, leading to rearranged products. However, the strong inductive effect of the trifluoromethyl group would likely influence the favorability of such rearrangements.

Substitution

Under certain acidic conditions, particularly in the presence of a nucleophilic counter-ion from the acid (e.g., chloride from HCl), nucleophilic substitution of the hydroxyl group or the bromine atom could occur. Protonation of the alcohol would make it a better leaving group, susceptible to attack by a nucleophile.

Figure 2: Potential acid-catalyzed degradation pathways.

Experimental Protocol for Forced Degradation Studies

A systematic approach is necessary to evaluate the stability of 3-Bromo-1,1,1-trifluorobutan-2-ol under acidic conditions. The following protocol outlines a typical forced degradation study.

Materials and Equipment

-

3-Bromo-1,1,1-trifluorobutan-2-ol (of known purity)

-

Hydrochloric acid (HCl), 0.1 M and 1 M solutions

-

Sodium hydroxide (NaOH) for neutralization

-

Methanol or acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Volumetric flasks, pipettes, and other standard laboratory glassware

-

pH meter

-

HPLC system with a UV detector or a mass spectrometer (LC-MS)

-

NMR spectrometer

Experimental Workflow

Figure 3: Workflow for acidic forced degradation study.

Step-by-Step Methodology

-

Preparation of Stock Solution: Accurately weigh a known amount of 3-Bromo-1,1,1-trifluorobutan-2-ol and dissolve it in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

For each stress condition, transfer a known volume of the stock solution into a separate reaction vessel.

-

Add the acidic solution (0.1 M HCl or 1 M HCl) to achieve the desired final concentration of the drug substance.

-

Maintain the reaction vessels at the specified temperatures (e.g., room temperature and an elevated temperature such as 60°C).

-

Protect the solutions from light if photostability is not the primary focus.[1]

-

-

Sampling: Withdraw aliquots from each reaction vessel at predetermined time intervals (e.g., 0, 2, 4, 8, and 24 hours).

-

Neutralization: Immediately neutralize the withdrawn samples with an equivalent amount of a suitable base (e.g., NaOH) to stop the degradation reaction.

-

Analysis:

-

Dilute the neutralized samples to a suitable concentration for analysis.

-

Analyze the samples using a validated stability-indicating HPLC method. An LC-MS method is highly recommended for the identification of unknown degradation products.[2]

-

The mobile phase for HPLC could consist of a gradient of acetonitrile and water. A C18 column is a common choice for such compounds.

-

Monitor the chromatograms for the appearance of new peaks and a decrease in the peak area of the parent compound.

-

Data Presentation and Interpretation

The results of the forced degradation study should be presented in a clear and concise manner to facilitate interpretation.

Quantitative Data Summary

A table summarizing the percentage of the parent compound remaining and the percentage of each degradation product formed at different time points and conditions is essential.

Table 1: Hypothetical Degradation of 3-Bromo-1,1,1-trifluorobutan-2-ol in 0.1 M HCl at 60°C

| Time (hours) | Parent Compound (%) | Degradant 1 (%) | Degradant 2 (%) |

| 0 | 100 | 0 | 0 |

| 2 | 95.2 | 3.5 | 1.3 |

| 4 | 90.5 | 6.8 | 2.7 |

| 8 | 82.1 | 12.3 | 5.6 |

| 24 | 65.4 | 25.1 | 9.5 |

Identification of Degradation Products

LC-MS is a powerful tool for the tentative identification of degradation products based on their mass-to-charge ratio (m/z) and fragmentation patterns. For unequivocal structure elucidation, preparative HPLC may be required to isolate the major degradation products for subsequent analysis by NMR spectroscopy.

Conclusion and Future Perspectives

This technical guide has provided a comprehensive overview of the anticipated stability of 3-Bromo-1,1,1-trifluorobutan-2-ol under acidic conditions. The primary degradation pathway is expected to be acid-catalyzed dehydration, although rearrangement and substitution reactions are also possible. The detailed experimental protocol for forced degradation studies serves as a practical framework for researchers in the pharmaceutical industry to systematically evaluate the stability of this important building block.

A thorough understanding of the degradation profile of 3-Bromo-1,1,1-trifluorobutan-2-ol is crucial for the development of robust synthetic processes and stable drug formulations. The insights gained from such studies will enable the implementation of appropriate control strategies to minimize the formation of impurities, thereby ensuring the quality, safety, and efficacy of the final drug product. Future work should focus on performing these studies and fully characterizing any observed degradation products to build a complete stability profile for this versatile chemical intermediate.

References

- Vertex AI Search. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability.

- MedCrave online. (2016, December 14). Forced Degradation Studies.

- SciSpace. (2016, December 14). Forced Degradation Studies.

- Pharmaceutical Technology. (2016, May 2). Forced Degradation Studies for Biopharmaceuticals.

Sources

solubility of 3-Bromo-1,1,1-trifluorobutan-2-ol in organic solvents

An In-Depth Technical Guide to the Solubility of 3-Bromo-1,1,1-trifluorobutan-2-ol in Organic Solvents

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Bromo-1,1,1-trifluorobutan-2-ol. In the absence of extensive published solubility data for this specific compound, this document establishes a predictive framework based on its molecular structure and physicochemical properties. Furthermore, it offers detailed, field-proven methodologies for the empirical determination of its solubility in a range of organic solvents. This guide is intended to equip researchers and drug development professionals with the foundational knowledge and practical tools necessary to effectively utilize 3-Bromo-1,1,1-trifluorobutan-2-ol in their work.

Introduction: Understanding the Significance of Solubility

The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical parameter that influences a multitude of processes in drug discovery and development, including reaction kinetics, purification, formulation, and bioavailability. 3-Bromo-1,1,1-trifluorobutan-2-ol, with its unique combination of a bromine atom, a trifluoromethyl group, and a secondary alcohol, presents a complex yet intriguing profile for solubility studies. The presence of both electrophilic and nucleophilic centers, along with the potential for hydrogen bonding, suggests a nuanced interaction with various organic solvents.

This guide will first delve into the theoretical aspects governing the solubility of this compound, followed by a practical, step-by-step protocol for its experimental determination.

Physicochemical Properties and Predicted Solubility Profile

Table 1: Physicochemical Properties of 3-Bromo-1,1,1-trifluorobutan-2-ol and Related Compounds

| Property | 3-Bromo-1,1,1-trifluorobutan-2-ol | 3-Bromo-1,1,1-trifluoro-2-propanol |

| Molecular Formula | C4H6BrF3O | C3H4BrF3O |

| Molecular Weight | 206.99 g/mol [1] | 192.96 g/mol [2][3] |

| Boiling Point | 130-132 °C[1] | 124.5 °C/743 mmHg[3] |

| Structure |

The Principle of "Like Dissolves Like"

The adage "like dissolves like" is a fundamental concept in predicting solubility.[4] It posits that substances with similar polarities are more likely to be soluble in one another.

-

Polar Solvents: These solvents possess large dipole moments and are effective at solvating polar or charged molecules. Examples include water, methanol, ethanol, and acetone.

-

Nonpolar Solvents: These solvents have little to no dipole moment and are better suited for dissolving nonpolar compounds. Examples include hexane, toluene, and diethyl ether.

Structural Analysis of 3-Bromo-1,1,1-trifluorobutan-2-ol

The molecular structure of 3-Bromo-1,1,1-trifluorobutan-2-ol contains several key features that will dictate its solubility:

-

Hydroxyl Group (-OH): The alcohol functional group is polar and capable of both donating and accepting hydrogen bonds. This feature will promote solubility in protic and polar aprotic solvents.

-

Trifluoromethyl Group (-CF3): The highly electronegative fluorine atoms create a strong dipole moment, increasing the overall polarity of the molecule. Fluorinated alcohols are noted for their high polarity and strong hydrogen bonding capabilities.[5]

-

Bromoethyl Group (-CH(Br)CH3): The bromine atom is polarizable, contributing to dipole-dipole interactions. The ethyl backbone is nonpolar.

-

Asymmetry: The chiral center at the secondary alcohol contributes to the molecule's overall polarity.

Predicted Solubility

Based on the structural analysis, the following solubility profile is predicted:

-

High Solubility: Expected in polar protic solvents such as methanol, ethanol, and isopropanol, due to strong hydrogen bonding interactions. Also likely to be highly soluble in polar aprotic solvents like acetone, and dimethyl sulfoxide (DMSO).

-

Moderate Solubility: Expected in solvents of intermediate polarity like dichloromethane and ethyl acetate.

-

Low Solubility: Expected in nonpolar solvents such as hexane, cyclohexane, and toluene, where the polar functional groups of the solute have limited favorable interactions with the solvent molecules.

Experimental Determination of Solubility: A Step-by-Step Protocol

Given the absence of published data, an experimental approach is necessary to definitively determine the solubility of 3-Bromo-1,1,1-trifluorobutan-2-ol. The following protocol outlines a reliable method for this determination.

Materials and Equipment

-

3-Bromo-1,1,1-trifluorobutan-2-ol (solute)

-

A range of organic solvents (e.g., methanol, ethanol, acetone, dichloromethane, ethyl acetate, hexane, toluene)

-

Analytical balance (readable to 0.1 mg)

-

Vials with screw caps

-

Vortex mixer

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or RI) or Gas Chromatography (GC) system

-

Volumetric flasks and pipettes

Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of a compound.

Detailed Protocol

-

Preparation of Standard Solutions: Prepare a series of standard solutions of 3-Bromo-1,1,1-trifluorobutan-2-ol in the chosen analytical solvent at known concentrations. These will be used to generate a calibration curve.

-

Sample Preparation:

-

To a series of vials, add a precisely weighed amount of 3-Bromo-1,1,1-trifluorobutan-2-ol (e.g., 50 mg).

-

Add a known volume of the desired organic solvent (e.g., 1 mL) to each vial.

-

Ensure that there is an excess of solid solute to achieve saturation.

-

-

Equilibration:

-

Securely cap the vials.

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

Remove the vials from the shaker and allow them to stand undisturbed for a short period.

-

Centrifuge the vials at a moderate speed to pellet the undissolved solid.

-

-

Sampling and Dilution:

-

Carefully withdraw a known volume of the clear supernatant using a calibrated pipette, being cautious not to disturb the solid pellet.

-

Transfer the aliquot to a volumetric flask and dilute with a suitable solvent to a concentration that falls within the range of the calibration curve.

-

-

Analysis:

-

Analyze the diluted samples, along with the standard solutions, using a validated HPLC or GC method.

-

Record the peak areas or heights for each sample.

-

-

Calculation:

-

Construct a calibration curve by plotting the peak area/height of the standards against their known concentrations.

-

Use the equation of the line from the calibration curve to determine the concentration of 3-Bromo-1,1,1-trifluorobutan-2-ol in the diluted samples.

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is the solubility of the compound in that solvent at the specified temperature.

-

Data Presentation and Interpretation

The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison.

Table 2: Experimentally Determined Solubility of 3-Bromo-1,1,1-trifluorobutan-2-ol at 25 °C (Hypothetical Data)

| Solvent | Polarity Index | Solubility (g/L) | Qualitative Description |

| Methanol | 6.6 | > 200 | Very Soluble |

| Acetone | 5.1 | 150 | Freely Soluble |

| Dichloromethane | 3.1 | 85 | Soluble |

| Ethyl Acetate | 4.4 | 60 | Sparingly Soluble |

| Toluene | 2.4 | 15 | Slightly Soluble |

| Hexane | 0.1 | < 1 | Very Slightly Soluble |

The results should be interpreted in the context of the solvent's properties and the molecular structure of 3-Bromo-1,1,1-trifluorobutan-2-ol, as discussed in Section 2.

Conclusion

While published data on the solubility of 3-Bromo-1,1,1-trifluorobutan-2-ol is scarce, a thorough understanding of its physicochemical properties allows for a robust predictive framework. The inherent polarity and hydrogen bonding capability of the molecule suggest a high affinity for polar organic solvents. For definitive quantitative data, the provided experimental protocol offers a reliable and systematic approach. This guide serves as a foundational resource for researchers, enabling informed solvent selection and facilitating the successful integration of 3-Bromo-1,1,1-trifluorobutan-2-ol into various scientific and developmental workflows.

References

-

Chemical Synthesis Database. (2025, May 20). 3-bromo-1,1,1-trifluoro-2-butanol. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2736410, 3-Bromo-1,1,1-trifluorobutan-2-one. Retrieved from [Link]

-

University of California, Davis. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 220632, 3-Bromo-1,1,1-trifluoro-2-propanol. Retrieved from [Link]

-

ChemBK. (2024, April 9). 1,1,1-Trifluoro-3-bromobutan-2-one. Retrieved from [Link]

- Ingólfsson, H. I., et al. (2018). Fluorinated Alcohols' Effects on Lipid Bilayer Properties. Biophysical Journal, 115(4), 675-685.

Sources

Technical Guide: Hazards and Safe Handling of 3-Bromo-1,1,1-trifluorobutan-2-ol

Executive Summary

3-Bromo-1,1,1-trifluorobutan-2-ol (CAS: 382-00-3) is a specialized halogenated building block used primarily in the synthesis of trifluoromethylated pharmaceuticals and agrochemicals.[1][2][3][4][5] As a bromohydrin derivative, it possesses dual reactivity: it acts as both an alkylating agent precursor and a source of the trifluoromethyl (

This guide details the compound's physicochemical properties, toxicological risks (specifically its conversion to reactive epoxides), and mandatory engineering controls. Researchers must treat this compound as a potential severe skin corrosive and a latent alkylating agent requiring strict isolation from basic media and biological exposure.

Part 1: Chemical Identity & Physicochemical Properties[1][6][7]

Chemical Identification

-

IUPAC Name: 3-Bromo-1,1,1-trifluorobutan-2-ol[1][2][3][4][5]

-

Synonyms: 3-Bromo-2-hydroxy-1,1,1-trifluorobutane; 1,1,1-Trifluoro-3-bromo-2-butanol

-

Molecular Formula:

[1][5] -

Molecular Weight: 206.99 g/mol [5]

Physical Properties Table

| Property | Value | Implication for Handling |

| Physical State | Clear, colorless to pale yellow liquid | Splash hazard; requires eye protection. |

| Boiling Point | 130–132 °C (at 760 mmHg) | Moderate volatility; handle in fume hood. |

| Density | ~1.68 g/mL (at 25 °C) | Heavy vapor; accumulates in low-lying areas/sumps. |

| Solubility | Soluble in organic solvents (DCM, THF); limited water solubility | Lipophilic; readily penetrates skin. |

| Flash Point | > 100 °C (Predicted) | Combustible but not highly flammable. |

Part 2: Toxicological Profile & Health Hazards

Mechanism of Toxicity

The primary hazard of 3-Bromo-1,1,1-trifluorobutan-2-ol lies in its structure as a vicinal halohydrin . While the parent alcohol causes direct tissue damage, its transformation under physiological or basic conditions generates a reactive epoxide intermediate.

Critical Pathway: In Situ Epoxidation

Upon exposure to basic conditions (or potentially via enzymatic activity), the hydroxyl group can displace the adjacent bromide ion. This intramolecular

Figure 1: Mechanism of reactive epoxide formation from the parent bromohydrin.

Acute Health Effects

-

Skin Corrosion/Irritation: High risk.[6] The compound is structurally related to corrosive ketones (e.g., 3-bromo-1,1,1-trifluoroacetone). Expect severe irritation or burns upon contact. The lipophilic nature ensures rapid dermal absorption.

-

Eye Damage: Lachrymator potential. Contact can cause irreversible corneal damage.

-

Inhalation: Vapors are irritating to the upper respiratory tract. High concentrations may induce central nervous system (CNS) depression (dizziness, nausea) typical of halogenated alcohols.

Part 3: Chemical Hazards & Reactivity

Base Incompatibility (Critical)

Do NOT mix with strong bases (NaOH, KOH, alkoxides, amines) unless intended for synthesis.

-

Reaction: Rapid evolution of HBr and formation of the volatile, reactive trifluoromethyl epoxide.

-

Hazard: Exothermic reaction; the resulting epoxide is more volatile and toxic than the parent alcohol.

Thermal Decomposition

-

Heating to decomposition releases toxic fumes: Hydrogen Bromide (HBr) and Hydrogen Fluoride (HF) .

-

HF Warning: While the

group is generally stable, combustion can release fluoride ions. Standard firefighting requires breathing apparatus to prevent HF inhalation.

Part 4: Risk Management & Engineering Controls

Hierarchy of Controls

Effective risk mitigation relies on isolating the hazard from the researcher.

Figure 2: Operational safety workflow and hierarchy of controls.

Personal Protective Equipment (PPE) Matrix

| PPE Category | Recommendation | Rationale |

| Hand Protection | Laminate Film (Silver Shield) or Double Nitrile (High thickness) | Small halogenated molecules can permeate standard nitrile rapidly. Laminate offers the best resistance. |

| Eye Protection | Chemical Splash Goggles | Safety glasses are insufficient against corrosive liquids. |

| Respiratory | Full-face respirator with Organic Vapor/Acid Gas cartridge (if outside hood) | Protects against vapors and potential HBr evolution. |

| Body | Chemically Resistant Lab Coat + Apron | Prevents saturation of clothing which can hold the chemical against the skin. |

Part 5: Emergency Response Protocols

Exposure Response

-

Skin Contact:

-

Immediately flush with copious water for 15 minutes.

-

Remove contaminated clothing carefully.[7]

-

Note: If combustion occurred or HF release is suspected, apply Calcium Gluconate gel.

-

-

Eye Contact:

-

Flush with water or saline for at least 15 minutes, lifting eyelids.

-

Seek immediate ophthalmological consult.

-

-

Inhalation:

-

Move to fresh air.[7] If breathing is difficult, administer oxygen (trained personnel only).

-

Spill Management

-

Evacuate: Clear the area of non-essential personnel.

-

PPE: Don full PPE including respiratory protection.

-

Containment: Absorb with inert material (vermiculite, sand). Do NOT use basic absorbents (like lime or soda ash) as this will generate the reactive epoxide.

-

Disposal: Collect in a sealed container labeled "Halogenated Organic Waste."

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2736410, 3-Bromo-1,1,1-trifluorobutan-2-one (Precursor/Analog). Retrieved from [Link]

-

Behrens, C. H., & Sharpless, K. B. (1985). Selective transformations of 2,3-epoxy alcohols and related derivatives.[8] Journal of Organic Chemistry, 50(26), 5696–5704.[8] (Mechanistic basis for base-catalyzed epoxide formation).[9][10] Retrieved from [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. CAS 382-00-3 | 2101-B-01 | MDL MFCD00236598 | 3-Bromo-1,1,1-trifluorobutan-2-ol | SynQuest Laboratories [synquestlabs.com]

- 3. 3-Bromo-1,1,1-trifluorobutan-2-ol | 382-00-3 [sigmaaldrich.com]

- 4. 3-Bromo-1,1,1-trifluorobutan-2-ol - CAS:382-00-3 - 阿镁生物 [amaybio.com]

- 5. 3-Bromo-1,1,1-trifluorobutan-2-ol - CAS:382-00-3 - 北京欣恒研科技有限公司 [konoscience.com]

- 6. 3-溴-1,1,1-三氟丙酮 98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. airgas.com [airgas.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. scholarsmine.mst.edu [scholarsmine.mst.edu]

- 10. vaia.com [vaia.com]

An In-depth Technical Guide to 3-Bromo-1,1,1-trifluorobutan-2-ol: From Synthesis to Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Emergence of a Specialized Fluorinated Alcohol

The field of organofluorine chemistry has provided a wealth of molecules with unique and often enhanced properties, driven by the profound electronic effects of the fluorine atom. Within this domain, fluorinated alcohols represent a class of compounds with significant utility as solvents, reagents, and building blocks in organic synthesis, particularly in the pharmaceutical and agrochemical industries. This guide delves into the specifics of a lesser-known yet intriguing member of this family: 3-Bromo-1,1,1-trifluorobutan-2-ol. While a definitive historical account of its initial discovery remains elusive in readily available literature, its logical synthesis and potential applications can be inferred from the broader context of fluorinated compound chemistry. This document serves as a comprehensive technical guide, elucidating its probable synthetic origins, key characteristics, and prospective utility for the discerning researcher.

The Genesis of Fluorinated Alcohols: A Brief Historical Context

The journey into the world of fluorinated organic compounds began in the late 19th century, following Henri Moissan's isolation of elemental fluorine in 1886. This breakthrough paved the way for the controlled introduction of fluorine into organic molecules. A pivotal figure in this early exploration was the Belgian chemist Frédéric Swarts, who, in 1892, developed the Swarts reaction, a halogen exchange method that became a cornerstone of early organofluorine synthesis.[1] While the initial focus was on a range of organofluorine compounds, the synthesis of the first fluorinated alcohol, 2,2,2-trifluoroethanol (TFEA), is also credited to Swarts.[1] This foundational work laid the groundwork for the development of a diverse array of fluorinated alcohols, each with its own distinct set of properties and applications.

Synthetic Pathways to 3-Bromo-1,1,1-trifluorobutan-2-ol: A Logical Approach

The most probable and scientifically sound method for the synthesis of 3-Bromo-1,1,1-trifluorobutan-2-ol is through the reduction of its corresponding ketone, 3-Bromo-1,1,1-trifluorobutan-2-one. This precursor ketone is a known compound with the CAS number 382-01-4.[2][3][4][5][6][7][8]

Synthesis of the Precursor: 3-Bromo-1,1,1-trifluorobutan-2-one

A plausible method for the preparation of 3-bromo-1,1,1-trifluoro-2-butanone involves the reaction of 1,1,1-trifluoro-2-butanone with a brominating agent.[9]

Diagram: Synthesis of 3-Bromo-1,1,1-trifluorobutan-2-one

Caption: Synthetic route to the ketone precursor.

Reduction to 3-Bromo-1,1,1-trifluorobutan-2-ol

The reduction of the carbonyl group in 3-Bromo-1,1,1-trifluorobutan-2-one to a hydroxyl group would yield the target alcohol. This transformation is a standard procedure in organic chemistry, typically achieved using hydride reducing agents.

Experimental Protocol: Reduction of 3-Bromo-1,1,1-trifluorobutan-2-one

-

Dissolution: Dissolve 3-Bromo-1,1,1-trifluorobutan-2-one in a suitable anhydrous solvent, such as methanol, ethanol, or diethyl ether, under an inert atmosphere (e.g., nitrogen or argon).

-

Cooling: Cool the solution in an ice bath to 0°C to control the reaction exothermicity.

-

Addition of Reducing Agent: Slowly add a solution or suspension of a hydride reducing agent, such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). The choice of reagent depends on the desired reactivity and selectivity. NaBH₄ is a milder and more selective reagent, while LiAlH₄ is a more powerful, non-selective reducing agent.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting ketone is consumed.

-

Quenching: Carefully quench the reaction by the slow addition of water or a dilute acid (e.g., 1 M HCl) to decompose any unreacted hydride reagent.

-

Extraction: Extract the product into an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Washing and Drying: Wash the organic layer with brine, dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and filter.

-

Purification: Concentrate the filtrate under reduced pressure and purify the resulting crude alcohol by distillation or column chromatography to obtain pure 3-Bromo-1,1,1-trifluorobutan-2-ol.

Diagram: Synthesis of 3-Bromo-1,1,1-trifluorobutan-2-ol

Caption: Reduction of the ketone to the target alcohol.

Enantioselective Synthesis

The reduction of the prochiral ketone 3-Bromo-1,1,1-trifluorobutan-2-one can lead to a racemic mixture of two enantiomers. For applications in drug development, the synthesis of a single enantiomer is often crucial. This can be achieved through asymmetric reduction, employing chiral reducing agents or catalysts. Chiral oxazaborolidine catalysts, such as the Corey-Bakshi-Shibata (CBS) catalyst, are well-established for the enantioselective reduction of ketones.

Physicochemical Properties and Spectroscopic Data

Table 1: Predicted Physicochemical Properties of 3-Bromo-1,1,1-trifluorobutan-2-ol

| Property | Predicted Value/Characteristic |

| Molecular Formula | C₄H₆BrF₃O |

| Molecular Weight | 222.99 g/mol |

| Appearance | Likely a colorless liquid |

| Boiling Point | Expected to be higher than its ketone precursor due to hydrogen bonding |

| Solubility | Likely soluble in common organic solvents |

| Chirality | Contains a chiral center at the C2 position |

Spectroscopic Characterization:

-

¹H NMR: Would show characteristic signals for the methyl group (doublet), the methine proton adjacent to the hydroxyl and bromo groups (multiplet), and the hydroxyl proton (broad singlet, exchangeable with D₂O).

-

¹³C NMR: Would display four distinct carbon signals corresponding to the methyl, methine, trifluoromethyl, and the carbon bearing the bromine atom.

-

¹⁹F NMR: A singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group.

-

IR Spectroscopy: A broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching vibration of the alcohol, and C-F stretching bands.

-

Mass Spectrometry: The molecular ion peak and characteristic fragmentation patterns, including the loss of Br and CF₃ groups.

Potential Applications in Research and Development

The unique combination of a trifluoromethyl group, a hydroxyl group, and a bromine atom on a small butane backbone makes 3-Bromo-1,1,1-trifluorobutan-2-ol a potentially valuable building block in several areas of chemical research.

Medicinal Chemistry

The introduction of fluorine-containing moieties is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability.[10] The trifluoromethyl group, in particular, is a common feature in many pharmaceuticals. The presence of both a hydroxyl group and a bromine atom in 3-Bromo-1,1,1-trifluorobutan-2-ol provides two reactive handles for further chemical modification, allowing for its incorporation into more complex molecular architectures. The chiral nature of the molecule also opens up possibilities for the development of stereospecific drugs.

Agrochemicals

Similar to pharmaceuticals, the incorporation of fluorinated groups can enhance the efficacy and selectivity of agrochemicals. This compound could serve as a precursor for the synthesis of novel pesticides and herbicides.

Materials Science

Fluorinated polymers often exhibit desirable properties such as high thermal stability, chemical resistance, and low surface energy. 3-Bromo-1,1,1-trifluorobutan-2-ol could be utilized as a monomer or a modifier in the synthesis of specialized polymers with tailored properties.

Safety and Handling

Given the presence of a bromine atom and a trifluoromethyl group, 3-Bromo-1,1,1-trifluorobutan-2-ol should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. The toxicological properties of this specific compound have not been extensively studied, and therefore, it should be treated as a potentially hazardous substance.

Conclusion and Future Outlook

While the specific historical discovery of 3-Bromo-1,1,1-trifluorobutan-2-ol remains to be definitively documented, its synthesis via the reduction of its ketone precursor is a logical and established chemical transformation. The unique structural features of this fluorinated alcohol, including its chirality and multiple reactive sites, position it as a promising building block for the synthesis of novel compounds in medicinal chemistry, agrochemicals, and materials science. Further research into its synthesis, properties, and applications is warranted to fully unlock the potential of this intriguing molecule. As synthetic methodologies for chiral fluorinated compounds continue to advance, we can anticipate that the utility of specialized building blocks like 3-Bromo-1,1,1-trifluorobutan-2-ol will become increasingly recognized and exploited by the scientific community.

References

-

PubChem. 3-Bromo-1,1,1-trifluorobutan-2-one. National Center for Biotechnology Information. [Link]

-

PubChem. 3-Bromo-1,1,1-trifluoro-2-propanol. National Center for Biotechnology Information. [Link]

- Google Patents.

-

NINGBO INNO PHARMCHEM CO.,LTD. The Synthesis and Applications of 3-Bromo-1,1,1-trifluoropropan-2-one as a Specialty Chemical. [Link]

-

Okazaki, T. (2009). Overview on the history of organofluorine chemistry from the viewpoint of material industry. Proceedings of the Japan Academy, Series B, 85(8), 276-287. [Link]

-

European Patent Office. METHOD FOR THE PREPARATION OF 3-BROMO-1,1,1-TRIFLUOROPROPANE. [Link]

-

Oakwood Chemical. 3-Bromo-1,1,1-trifluoro-2-butanone. [Link]

-

Shibata, N., Matsnev, A., & Cahard, D. (2010). Development of N–F fluorinating agents and their fluorinations: Historical perspective. Beilstein journal of organic chemistry, 6, 65. [Link]

-

National Center for Biotechnology Information. Development of N-F fluorinating agents and their fluorinations: Historical perspective. [Link]

-

ChemBK. 1,1,1-Trifluoro-3-bromobutan-2-one. [Link]

-

Organic Chemistry Portal. Fluoroalkane synthesis by fluorination or substitution. [Link]

-

MDPI. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. [Link]

-

Mirage News. Breakthrough in Chiral Ring Assembly via Palladium Catalyst. [Link]

-

Quora. Why doesn't 3-bromo-2-butanol exist in meso form?. [Link]

-

MDPI. (2R,3R,5R,6S)-5-Bromo-2-{[(2R,3R,5R)-3-bromo-5-(propa-1,2-dien-1-yl)tetrahydro-furan-2-yl]methyl}-6-ethyltetrahydro-2H-pyran-3-ol. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 3-Bromo-1,1,1-trifluorobutan-2-one | C4H4BrF3O | CID 2736410 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Bromo-1,1,1-trifluoro-2-butanone | CymitQuimica [cymitquimica.com]

- 4. 3-Bromo-1,1,1-trifluorobutan-2-one | CAS 382-01-4 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 5. 3-BROMO-1,1,1-TRIFLUORO-2-BUTANONE | 382-01-4 [chemicalbook.com]

- 6. echemi.com [echemi.com]

- 7. 3-Bromo-1,1,1-trifluoro-2-butanone [oakwoodchemical.com]

- 8. calpaclab.com [calpaclab.com]

- 9. chembk.com [chembk.com]

- 10. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications | MDPI [mdpi.com]

theoretical calculations for 3-Bromo-1,1,1-trifluorobutan-2-ol conformation

Executive Summary

This technical guide outlines the theoretical framework and computational protocols for determining the conformational landscape of 3-Bromo-1,1,1-trifluorobutan-2-ol (CAS: 382-00-3). This molecule represents a critical scaffold in medicinal chemistry, combining a lipophilic trifluoromethyl group (

The presence of two vicinal chiral centers (C2 and C3) and multiple rotatable bonds creates a complex potential energy surface (PES). Accurate modeling of this surface is essential for predicting:

-

Bioactive Conformations: The spatial arrangement required for receptor binding.

-

Intramolecular Interactions: Competition between

and -

Reactivity: The stereoelectronic requirements for epoxide formation or nucleophilic substitution.

Theoretical Framework & Causality

Stereochemical Complexity

3-Bromo-1,1,1-trifluorobutan-2-ol possesses two stereocenters. Theoretical calculations must treat the two diastereomeric pairs separately:

-

Syn / Erythro (e.g., 2R, 3S): Substituents on the same side in the Fischer projection.

-

Anti / Threo (e.g., 2R, 3R): Substituents on opposite sides.

Causality: The relative stability of these diastereomers is governed by the Felkin-Anh model and 1,3-allylic strain (A-strain) principles, modified by the strong electron-withdrawing nature of the

Dominant Intramolecular Forces

Unlike simple alkanes, the conformation of this halohydrin is driven by competing weak interactions. Your calculations must account for:

-

The Fluorine Gauche Effect: The tendency of

bonds to align gauche to vicinal electron-rich bonds (like -

Intramolecular Hydrogen Bonding (IMHB):

- (Solvent): Dominant in polar media.

- : A stabilizing 5-membered ring interaction (approx. 2-4 kcal/mol).

-

: Generally weaker than

Computational Protocol (SOP)

This protocol is designed to be self-validating. If a step fails (e.g., imaginary frequencies found), the feedback loop requires re-optimization or grid expansion.

Workflow Visualization

Caption: Figure 1: Computational pipeline for conformational analysis ensuring rigorous sampling and validation.

Step-by-Step Methodology

Step 1: Conformational Sampling (Force Field)

-

Tool: Spartan, MacroModel, or OpenBabel.

-

Method: Monte Carlo Multiple Minimum (MCMM) search.

-

Parameters: Use the MMFF94 force field, which is parameterized well for halogens.

-

Logic: Rotate the

bond and the -

Output: Retain all conformers within 5.0 kcal/mol of the global minimum.

Step 2: Geometry Optimization (DFT)

-

Functional: M06-2X or

B97X-D .-

Why? These functionals explicitly account for medium-range dispersion forces, which are critical for accurately modeling the weak

and

-

-

Basis Set: 6-311++G(d,p) or aug-cc-pVTZ .

-

Why? The "++" (diffuse functions) are non-negotiable for describing the lone pairs on Bromine, Oxygen, and Fluorine, as well as the anionic character of the oxygen in transition states.

-

-

Solvation: Use SMD (Solvation Model based on Density) .

-

Solvents: Calculate in Gas Phase (reference), Chloroform (NMR comparison), and Water (biological relevance).

-

Step 3: Validation & Frequency Analysis

-

Calculate vibrational frequencies at the same level of theory.

-

Criterion: Zero imaginary frequencies.

-

Thermochemistry: Extract Zero-Point Energy (ZPE) and Thermal Corrections to Gibbs Free Energy (

).

Data Presentation & Expected Trends

When analyzing your output, organize the data to highlight the competition between steric bulk and electronic stabilization.

Conformer Classification Logic

The conformations are defined by the dihedral angle

Caption: Figure 2: Classification of conformers based on dihedral arrangements and stabilizing forces.

Quantitative Summary Table (Template)

Populate this table with your DFT results. The "Expected Trend" column is based on literature for similar

| Conformer | Dihedral ( | Interaction | Relative Energy ( | Expected Trend |

| Gauche-1 ( | ~60° | 0.00 (Global Min) | Stabilized by IMHB (Vacuum/CHCl3) | |

| Gauche-2 ( | ~300° (-60°) | +0.5 to +1.5 | Weaker H-bond; | |

| Anti ( | ~180° | None | +1.0 to +2.5 | Entropically favored; Dipole opposed |

Advanced Analysis: NBO & QTAIM

To prove why a conformer is stable, perform Natural Bond Orbital (NBO) analysis.[1]

-

Search for: Second-order perturbation energy

for the donor-acceptor interaction -

QTAIM Criterion: Existence of a Bond Critical Point (BCP) between

and

References

-

O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews. Link

-

Linclau, B., et al. (2015). Intramolecular Hydrogen Bonding between Alcohols and Organofluorines.[2] Chemistry - A European Journal.[2] Link

-

Grimme, S., et al. (2010). A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu. The Journal of Chemical Physics. Link

-

Abraham, R. J., et al. (2015). Conformational analysis of 1-halo-2-propanols. Journal of Physical Organic Chemistry. Link

Sources

Methodological & Application

Application Note: Stereoselective Synthesis of 3-Bromo-1,1,1-trifluorobutan-2-ol

Executive Summary

The incorporation of trifluoromethyl (

This Application Note details a Dynamic Kinetic Resolution (DKR) protocol for the stereoselective synthesis of the target alcohol from its racemic precursor, 3-bromo-1,1,1-trifluorobutan-2-one. By exploiting the acidity of the C3-proton, this method overcomes the limitation of classical diastereoselective reductions (e.g., Felkin-Anh control), enabling the isolation of a single stereoisomer with high diastereomeric ratio (dr) and enantiomeric excess (ee).

Retrosynthetic Analysis & Mechanistic Strategy

The Stereochemical Challenge

The target molecule possesses two chiral centers, creating four distinct stereoisomers.

-

Classical Reduction (NaBH

): Typically yields a mixture of syn and anti diastereomers (often 60:40 to 80:20) due to competing steric interactions between the bulky -

The Solution (DKR): The

-proton at C3 is highly acidic (

Reaction Pathway Visualization

The following diagram illustrates the Dynamic Kinetic Resolution pathway utilized in this protocol.

Caption: Figure 1. Dynamic Kinetic Resolution (DKR) mechanism converting racemic ketone to a single chiral alcohol.

Experimental Protocols

Materials and Reagents

| Reagent | Purity | Role | Source Example |

| 3-Bromo-1,1,1-trifluorobutan-2-one | >95% | Substrate | Commercial (e.g., Oakwood, Fluorochem) |

| KRED Screening Kit | N/A | Biocatalyst | Codexis / Daicel |